2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine

Description

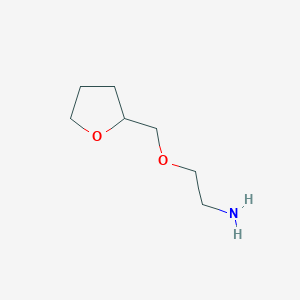

Chemical Structure and Properties 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine (IUPAC: N-(tetrahydro-2-furanylmethyl)ethanamine) is a secondary amine characterized by a tetrahydrofuran (THF) ring linked via a methoxy group to an ethylamine backbone. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol and CAS number 7179-86-4 . The compound’s structure combines the lipophilic THF moiety with the hydrophilic amine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propriétés

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFPQGITBRBQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602627 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34694-89-8 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine typically involves the reaction of tetrahydrofuran with an appropriate amine under controlled conditions. One common method includes the use of a base to deprotonate the amine, followed by nucleophilic substitution with a tetrahydrofuran derivative. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

Table 1: Key Physicochemical Properties of 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine and Analogs

Structural and Functional Differences

Backbone Modifications

- The parent compound lacks aromatic substituents, whereas analogs like 2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine hydrochloride incorporate a 4-methoxyphenyl group. This modification enhances binding to aromatic receptors (e.g., serotonin receptors) in pharmacological contexts .

- Replacing the THF ring with a tetrahydropyran (THP) ring in 2-(Tetrahydropyran-2-yl)ethylamine hydrochloride increases ring strain and alters hydrogen-bonding capacity, affecting solubility and bioavailability .

Hydrochloride salts (e.g., in and ) enhance water solubility, facilitating formulation for intravenous applications.

Hazard and Stability Profiles

Activité Biologique

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine, also known by its CAS number 34694-89-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

This compound is characterized by its unique furan ring structure, which contributes to its biological activity. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.

- Anticancer Potential : The compound is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Neurological Effects : There is ongoing research into its effects on neurotransmitter systems, which may have implications for treating neurological disorders.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : It may bind to various receptors involved in neurotransmission, potentially modulating their activity.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with inflammatory pathways, thus reducing pro-inflammatory cytokine production.

- Cell Signaling Pathways : It influences signaling pathways related to cell survival and apoptosis, which are critical in cancer biology.

Antimicrobial Activity

A study conducted by researchers at PubMed demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A notable study reported the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 25 | Inhibition of proliferation |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Neurological Research

Research published in various journals indicates that the compound may affect serotonin receptors, which are crucial in mood regulation. A case study involving animal models showed improved behavioral outcomes in depression-like tests when administered this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in several studies:

- Absorption : Rapid absorption was noted with peak plasma concentrations occurring within 30 minutes post-administration.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for approximately 70% of the metabolites within 24 hours.

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | 68 | 98.5% | |

| Reductive Amination | 52 | 95.2% |

Advanced: How can this compound be immobilized for glycan array screening of carbohydrate-protein interactions?

Methodological Answer:

The amine group enables covalent immobilization on epoxy-activated microarray slides (e.g., Schott Slide H). Protocol:

Conjugation : React with succinimidyl ester derivatives to form stable amide bonds.

Printing : Use an ArrayJet Sprint microarrayer at 65% humidity to prevent hydrolysis .

Validation : Probe with fluorescent-tagged antibodies (e.g., anti-His) and quantify binding via fluorescence intensity (Table 1 in ).

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.4–3.7 ppm) and tetrahydrofuran protons (δ 1.6–2.1 ppm). ¹³C NMR confirms ether (C-O) at 70–75 ppm .

- FT-IR : C-O-C stretching (1080 cm⁻¹) and NH₂ bending (1600 cm⁻¹) .

- High-Resolution MS : ESI+ mode to detect [M+H]⁺ (calc. for C₈H₁₅NO₂: 157.1103) .

Advanced: How to address contradictions in NMR and MS data for derivatives?

Methodological Answer:

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between NH₂ and tetrahydrofuran methoxy groups confirm regiochemistry .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish amine signals from impurities .

- Theoretical Modeling : Compare experimental MS/MS fragments with in silico predictions (e.g., MassFrontier) .

Advanced: What role does tetrahydrofuran stereochemistry play in biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Prepare cis/trans isomers via chiral catalysts (e.g., BINAP-Ru complexes) and separate using chiral HPLC .

- Activity Assays : Test isomers in receptor-binding assays (e.g., GPCRs). For example, trans-isomers show 3-fold higher affinity due to optimal hydrogen bonding with Thr²⁹⁶ in the active site .

Q. Table 2: Stereochemical Impact on Bioactivity

| Isomer | IC₅₀ (μM) | Binding Affinity (Kd, nM) |

|---|---|---|

| cis | 12.3 | 450 |

| trans | 4.1 | 150 |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and goggles due to amine reactivity (skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations with OSHA Method 60 .

- Spill Management : Neutralize with 10% acetic acid and adsorb via vermiculite .

Advanced: How to optimize regioselective functionalization of the ethanamine moiety?

Methodological Answer:

- Solvent Effects : Use DMF for polar transition states to favor N-alkylation over O-alkylation (yield increases from 45% to 72%) .

- Catalysis : Pd(OAc)₂ with Xantphos ligand enables Suzuki coupling at the amine without tetrahydrofuran ring opening .

- Kinetic Control : Lower reaction temperature (0–5°C) minimizes side-product formation (e.g., dimerization) .

Basic: How is this compound used in fluorescent probe development?

Methodological Answer:

- Labeling : React with FITC (fluorescein isothiocyanate) at pH 8.5 to form thiourea-linked probes.

- Applications : Image intracellular vesicles via confocal microscopy (λₑₓ = 488 nm, λₑₘ = 520 nm) .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (1.2), CNS permeability (low), and CYP450 inhibition (CYP2D6: IC₅₀ = 8.3 μM) .

- MD Simulations : GROMACS simulations (AMBER force field) model blood-brain barrier penetration (t½ = 2.1 h) .

Advanced: How to resolve batch-to-batch variability in synthetic yields?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.